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molecular formula C14H18 B093662 1-Phenyl-1-octyne CAS No. 16967-02-5

1-Phenyl-1-octyne

Cat. No. B093662
M. Wt: 186.29 g/mol
InChI Key: YVCYLGYUDUYFQZ-UHFFFAOYSA-N
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Patent
US07105707B2

Procedure details

The procedure was identical to Example 1, with the exception that 1-octyne (0.590 ml; 0.441 g; 4.00 mmol) was used as a substrate instead of phenylacetylene. GC analysis of the organic phase of the hydrolyzed reaction sample after 18 h at 65° C. showed the presence of 1.59 mmol (80% yield) of 1-octynylbenzene, and 0.03 mmol of benzonitrile remaining in the reaction mixture.
Quantity
0.59 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.03 mmol
Type
reactant
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
[CH:1]#[C:2][CH2:3][CH2:4][CH2:5][CH2:6]CC.[C:9]1([C:15]#[CH:16])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C(#N)C1C=CC=CC=1>>[C:15]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)#[C:16][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6]

Inputs

Step One
Name
Quantity
0.59 mL
Type
reactant
Smiles
C#CCCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Step Three
Name
Quantity
0.03 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(#CCCCCCC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.59 mmol
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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